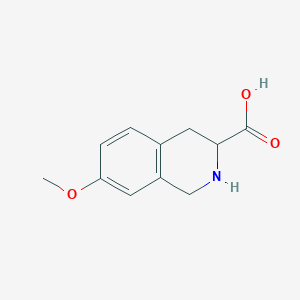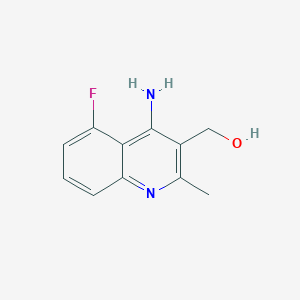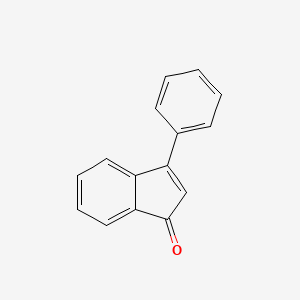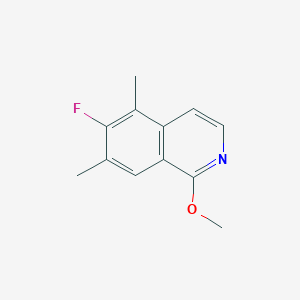
6-Fluoro-1-methoxy-5,7-dimethylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-1-methoxy-5,7-dimethylisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family This compound is characterized by the presence of a fluorine atom at the 6th position, a methoxy group at the 1st position, and two methyl groups at the 5th and 7th positions on the isoquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-methoxy-5,7-dimethylisoquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable isoquinoline derivative.
Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Methoxylation: The methoxy group is introduced at the 1st position using methanol in the presence of a strong acid catalyst like sulfuric acid.
Methylation: The methyl groups at the 5th and 7th positions are introduced using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-1-methoxy-5,7-dimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorine position, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
6-Fluoro-1-methoxy-5,7-dimethylisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-1-methoxy-5,7-dimethylisoquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes or receptors, potentially inhibiting their activity. The methoxy and methyl groups contribute to the compound’s overall stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoro-1-methoxyisoquinoline: Lacks the methyl groups at the 5th and 7th positions.
1-Methoxy-5,7-dimethylisoquinoline: Lacks the fluorine atom at the 6th position.
6-Fluoro-5,7-dimethylisoquinoline: Lacks the methoxy group at the 1st position.
Uniqueness
6-Fluoro-1-methoxy-5,7-dimethylisoquinoline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its reactivity and potential biological activity, while the methoxy and methyl groups contribute to its stability and solubility.
Propiedades
Número CAS |
1202006-86-7 |
|---|---|
Fórmula molecular |
C12H12FNO |
Peso molecular |
205.23 g/mol |
Nombre IUPAC |
6-fluoro-1-methoxy-5,7-dimethylisoquinoline |
InChI |
InChI=1S/C12H12FNO/c1-7-6-10-9(8(2)11(7)13)4-5-14-12(10)15-3/h4-6H,1-3H3 |
Clave InChI |
QNYYYNPONZIYLV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CN=C2OC)C(=C1F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B11895104.png)


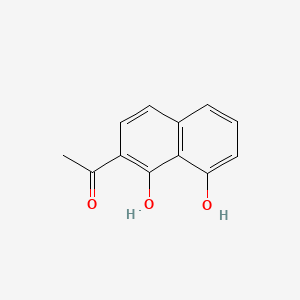

![1,7-Diazaspiro[4.4]nonane, 7-(5-pyrimidinyl)-](/img/structure/B11895130.png)
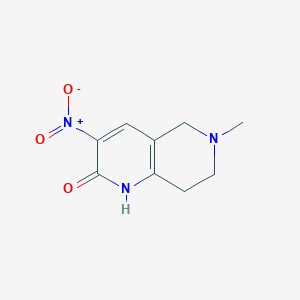
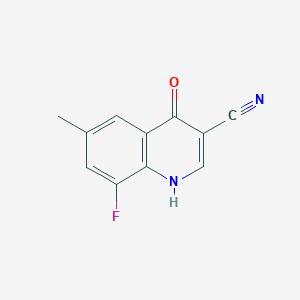

![1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11895147.png)
